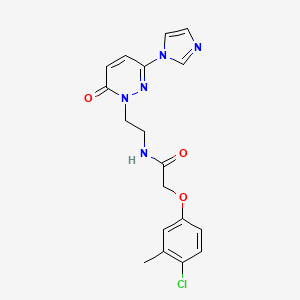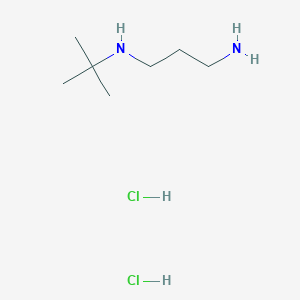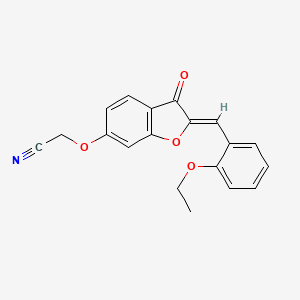![molecular formula C20H28N2O4 B2484747 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine CAS No. 880462-11-3](/img/structure/B2484747.png)
1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar piperidine compounds involves novel methodologies that aim to introduce specificity and functionality tailored for targeted applications. For instance, the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been demonstrated to be effective for producing σ1 receptor ligands with low lipophilicity, which are potent in tumor imaging (Xie et al., 2015). Another study developed methods for synthesizing methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, which are important in pharmaceutical research (Smith et al., 2016).
Molecular Structure Analysis
Molecular interaction studies, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into the conformational preferences and structural analyses of piperidine derivatives, which are crucial for understanding their binding mechanisms (Shim et al., 2002).
Chemical Reactions and Properties
Biohydroxylation of Cbz-protected alkyl substituted piperidines reveals the chemical reactivity and transformation capabilities of these compounds, showcasing their potential in producing regioselectively hydroxylated products, which are significant for further chemical modifications (Aitken et al., 1998).
Physical Properties Analysis
The physical properties, including lipophilicity and molecular geometry, play a significant role in the pharmacological profile of piperidine derivatives. These characteristics are often evaluated through synthetic analogues designed to optimize biological activity and selectivity (Kamiński et al., 2006).
Chemical Properties Analysis
The chemical properties of piperidine derivatives are influenced by their structural motifs and functional groups. For example, the tandem synthesis of fluorinated piperidine analogues based on the 2-azaspiro[3.3]heptane scaffold illustrates the impact of fluorination on the chemical properties of these compounds, highlighting their utility in drug design due to the distinct chemical behavior imparted by fluorine atoms (Chernykh et al., 2016).
Wissenschaftliche Forschungsanwendungen
Tumor Imaging Agent Development
1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine derivatives show promise in tumor imaging. For instance, an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, with low lipophilicity, was developed as a potent σ1 receptor ligand. This compound demonstrated high affinity for σ1 receptors and showed selectivity against σ2 receptors and the vesicular acetylcholine transporter. Its potential as a tumor imaging agent was confirmed in mouse tumor xenograft models using PET imaging, indicating high accumulation in human carcinoma and melanoma, with haloperidol significantly reducing tracer accumulation in tumors (Xie et al., 2015).
Muscle Relaxant Research
The compound has been studied in the context of muscle relaxants. SZ1676 and SZ1677, derivatives of 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine, are steroid-type nondepolarizing muscle relaxants. These compounds were evaluated for their protein binding properties and inhibitory effects on human cholinesterases, contributing to the understanding of their pharmacological profiles (Chaudhry et al., 1995).
Biohydroxylation Studies
Biohydroxylation of N-benzyloxycarbonyl (Cbz) protected piperidines by Beauveria bassiana ATCC 7159 has been explored. The Cbz-protected piperidines, including N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine, showed greater regioselectivity in hydroxylation compared to N-benzoyl analogues, yielding predominantly 4-hydroxylated products (Aitken et al., 1998).
Metabolism Studies
The metabolism of related compounds has been studied, such as the analysis of metabolites of DN-2327, an isoindoline anxiolytic candidate, in dog and rat plasma. This included the study of a derivative with a 1,4-dioxa-8-azaspiro[4.5]decane structure. These studies provide insights into the metabolic pathways and potential biotransformation products of such compounds (Kondo et al., 1994).
Antitubercular Drug Research
In the field of antitubercular drug research, derivatives like BTZ043, which includes a 1,4-dioxa-8-azaspiro[4.5]decane structure, have been investigated. BTZ043 targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, showing promise as an antitubercular drug candidate (Pasca et al., 2010).
Eigenschaften
IUPAC Name |
benzyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c23-19(24-16-17-4-2-1-3-5-17)22-10-6-18(7-11-22)21-12-8-20(9-13-21)25-14-15-26-20/h1-5,18H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHYCDHCOJQRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3(CC2)OCCO3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)
![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)